Acotiamide hydrochloride trihydrate
CAS No.: 773092-05-0
Cat. No.: VC0517099
Molecular Formula: C21H37ClN4O8S
Molecular Weight: 541.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 773092-05-0 |
---|---|
Molecular Formula | C21H37ClN4O8S |
Molecular Weight | 541.1 g/mol |
IUPAC Name | N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide;trihydrate;hydrochloride |
Standard InChI | InChI=1S/C21H30N4O5S.ClH.3H2O/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;;;;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H;3*1H2 |
Standard InChI Key | NPTDXIXCQCFGKC-UHFFFAOYSA-N |
SMILES | CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.O.O.O.Cl |
Canonical SMILES | CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.O.O.O.Cl |
Appearance | Solid powder |
Introduction
Chemical and Physical Properties of Acotiamide Hydrochloride Trihydrate
Structural Characteristics
ACT is a crystalline solid with a pale yellow appearance . Its structure comprises a thiazole ring linked to a 2-hydroxy-4,5-dimethoxybenzamide group and a diisopropylaminoethyl side chain (Figure 1). The hydrochloride salt form enhances stability and solubility, while the trihydrate configuration ensures optimal crystalline packing .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 541.058 g/mol | |
Melting Point | 193–195°C | |
Solubility | Slight in DMSO, methanol, chloroform | |
Storage Conditions | 2–8°C |
Synthesis and Manufacturing
The synthetic route to ACT involves sequential coupling, demethylation, and salt formation steps :
-
Coupling: 3,4,5-Trimethoxybenzoic acid is converted to its acid chloride and reacted with a thiazole amine derivative to form an intermediate amidothiazole (89% yield).
-
Amidation: The ester group undergoes aminolysis with -diisopropyethylenediamine in dimethylacetamide.
-
Demethylation: Selective removal of the 2-methoxy group using pyridine hydrochloride.
-
Salt Formation: Crystallization with HCl in isopropanol yields the hydrochloride trihydrate form (71% yield) .
Pharmacological Mechanism and Preclinical Data
Dual Mechanism of Action
ACT exerts its prokinetic effects through two primary pathways:
-
AChE Inhibition: Reversible inhibition of AChE () increases acetylcholine levels at synaptic clefts, enhancing cholinergic signaling in the enteric nervous system .
-
Muscarinic Receptor Modulation: Antagonism of presynaptic M/M autoreceptors potentiates acetylcholine release, further promoting gastric smooth muscle contraction .
In Vivo Pharmacodynamics
Studies in rodent models demonstrate ACT’s ability to:
Table 2: Key Pharmacodynamic Parameters
Parameter | Value | Model | Source |
---|---|---|---|
Gastric Motility Increase | 2.1-fold vs. control | Conscious dogs | |
AChE Inhibition () | 1.79 μM | Rat stomach | |
Bioavailability | 85% | Rat PK study |
Analytical Characterization Methods
Spectrophotometric Techniques
Ratio derivative spectrophotometry (1D) resolves ACT from degradation products using:
Clinical Applications and Trial Data
Functional Dyspepsia Management
Approved in Japan (2013) for FD subtypes:
-
Postprandial fullness (68% response rate)
-
Early satiation (54% improvement)
Phase III Clinical Outcomes
A 4-week randomized trial (n=891) showed:
-
Efficacy Rate: 52.2% vs. 34.8% placebo (p < 0.001)
-
Safety Profile: Adverse events <5% (primarily mild diarrhea)
Pharmaceutical Development and Formulation
Tablet Optimization
The patented oral formulation (100 mg strength) uses:
-
Insoluble Fillers: Microcrystalline cellulose (prevent particle aggregation)
-
Disintegrants: Croscarmellose sodium (30 s disintegration time)
Table 3: Tablet Composition
Component | Function | % w/w |
---|---|---|
Acotiamide HCl trihydrate | Active | 62.5 |
Mannitol | Diluent | 25.0 |
Croscarmellose sodium | Disintegrant | 5.0 |
Magnesium stearate | Lubricant | 1.5 |
Regulatory Status and Global Adoption
While approved in Japan (Acofide®), ACT remains investigational in other regions:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume